3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Description

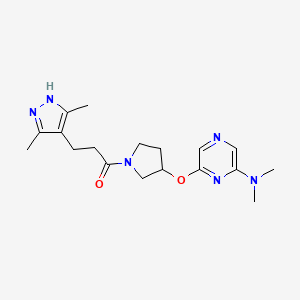

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one features a pyrazole core substituted with two methyl groups at positions 3 and 4. This pyrazole moiety is linked via a propan-1-one chain to a pyrrolidine ring, which is further connected through an oxygen bridge to a pyrazine heterocycle substituted with a dimethylamino group.

Synthetic routes for analogous compounds (e.g., in ) involve cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce pyrazole or pyridine/pyrazine substituents, followed by functional group interconversions . Computational studies using density-functional theory (DFT) methods (as in and ) could elucidate electronic properties, though specific data for this compound is absent in the provided evidence.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2/c1-12-15(13(2)22-21-12)5-6-18(25)24-8-7-14(11-24)26-17-10-19-9-16(20-17)23(3)4/h9-10,14H,5-8,11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKIADGOPSNGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a novel pyrazole derivative that has gained attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 286.33 g/mol

- SMILES Notation : CC(C(=O)N1CC(CNC2=C(N=C(N=C2)C(=N)C(=O)C(C)=C(C)C)=N)=O)=C

Research indicates that pyrazole derivatives exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .

- Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress .

- Modulation of Signaling Pathways : Compounds containing pyrazole rings have been shown to influence key signaling pathways involved in cell proliferation and apoptosis .

Pharmacological Activities

- Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, similar pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Pyrazole derivatives have been evaluated against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations .

- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties, particularly against breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Anti-inflammatory Efficacy

A series of experiments were conducted to evaluate the anti-inflammatory effects of related pyrazole compounds in a carrageenan-induced edema model in rats. The results indicated that compounds with a similar structure to the target compound significantly reduced paw swelling compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values ranged from 5 to 15 µM, indicating substantial potency against these cancer types .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often closely related to their structural features:

- Substituents on the Pyrazole Ring : Modifications at positions 3 and 5 of the pyrazole ring significantly influence potency and selectivity towards different biological targets.

Comparison with Similar Compounds

Research Findings and Hypotheses

Electronic Effects: The dimethylamino group on pyrazine may enhance electron density, improving interactions with charged residues in target proteins. This contrasts with chloro-substituted pyridazines (), which are more electron-deficient .

Conformational Flexibility : The pyrrolidine linker may allow better adaptation to binding pockets compared to ’s piperidine-linked isoxazole, which is more rigid .

Bioactivity Prediction : Based on ’s pyrazolo-pyrimidine derivatives, the target compound could exhibit kinase inhibitory activity, though experimental validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.